(2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate

CAS No.:

Cat. No.: VC15859676

Molecular Formula: C28H23BrO10

Molecular Weight: 599.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H23BrO10 |

|---|---|

| Molecular Weight | 599.4 g/mol |

| IUPAC Name | methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromo-6-hydroxyoxane-2-carboxylate |

| Standard InChI | InChI=1S/C28H23BrO10/c1-35-27(33)22-20(36-24(30)17-11-5-2-6-12-17)21(37-25(31)18-13-7-3-8-14-18)23(28(29,34)39-22)38-26(32)19-15-9-4-10-16-19/h2-16,20-23,34H,1H3/t20-,21-,22-,23+,28+/m0/s1 |

| Standard InChI Key | YDSFMOVOFRUDHZ-WLGPCAMQSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@](O1)(O)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

| Canonical SMILES | COC(=O)C1C(C(C(C(O1)(O)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

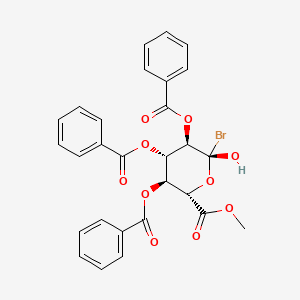

The compound features a tetracyclic pyranose backbone with three benzoyl groups at the 3-, 4-, and 5-positions, a bromine atom at the 2-position, and a methoxycarbonyl group at the 6-position. The stereochemistry—(2R,3R,4S,5S,6S)—dictates its spatial arrangement, critical for interactions in enantioselective synthesis . The benzoyl groups enhance lipophilicity, while the bromine atom introduces electrophilicity, facilitating nucleophilic displacement reactions .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 583.38 g/mol | |

| Melting Point | 90–93°C | |

| Solubility | Chloroform (slight), Methanol (heated) | |

| Stability | Acid- and moisture-sensitive |

The compound’s instability under acidic conditions necessitates storage in inert atmospheres at refrigerated temperatures . Its limited solubility in polar solvents complicates purification but is mitigated by benzoyl group-derived lipophilicity .

Synthesis and Reactivity

Synthetic Pathways

The synthesis begins with methyl α-D-glucuronate, which undergoes sequential benzoylation to protect hydroxyl groups, followed by bromination at the anomeric position. Key steps include:

-

Benzoylation: Treatment with benzoyl chloride in pyridine achieves tri-O-benzoylation at positions 3, 4, and 5.

-

Bromination: N-Bromosuccinimide (NBS) in dichloromethane introduces bromine at the 2-position, yielding the final product .

Reactivity Profiles

The bromine atom at C2 serves as a leaving group, enabling glycosylation reactions with nucleophiles (e.g., alcohols, amines). The benzoyl groups act as transient protecting groups, removable under basic conditions to expose hydroxyls for further functionalization. Notably, the methoxycarbonyl group at C6 remains inert under standard glycosylation conditions, preserving structural integrity .

Applications in Chemical and Biochemical Research

Pharmaceutical Intermediate Synthesis

The compound is pivotal in synthesizing glucuronide metabolites of drugs, leveraging its stereochemical fidelity to mirror biological conjugation pathways. For example, it has been used to prepare glucuronides of NSAIDs and anticancer agents, aiding metabolite identification and toxicity studies .

Glycosylation and Protecting Group Strategies

In carbohydrate chemistry, the compound’s benzoyl groups enable regioselective glycosylations. A 2024 study demonstrated its use in constructing β-linked oligosaccharides with >90% stereoselectivity, attributed to the C2 bromine’s directing effects.

Enzymatic Glucuronidation Studies

Researchers employ this compound to probe UDP-glucuronosyltransferase (UGT) activity. Its structural similarity to endogenous substrates allows mechanistic studies of glucuronidation kinetics, informing drug metabolism predictions .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 2,3,4-Tri-O-benzoyl-α-D-glucuronic Acid | Lacks bromine; used in glycosylation | |

| Benzyl 2,3,4-tri-O-benzoyl-α-D-glucuronate | Benzyl ester vs. methyl ester |

The bromine atom in (2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate enhances its electrophilicity, enabling reactions inaccessible to non-halogenated analogs.

Challenges and Limitations

Purification Difficulties

Chromatographic purification is hindered by similar retention times to byproducts, often requiring multiple silica gel columns or preparative HPLC .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume